molecular formula C8H14O4 B14138000 Ethyl 2-ethoxy-3-oxobutanoate CAS No. 88969-18-0

Ethyl 2-ethoxy-3-oxobutanoate

Cat. No.: B14138000
CAS No.: 88969-18-0
M. Wt: 174.19 g/mol
InChI Key: OOYLCOLRZGEUTL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C9H14O4. It is a colorless to yellowish liquid with a pleasant odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. This compound is readily converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form this compound .

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with ethanol. This method is efficient and widely used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-ethoxy-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-oxobutanoate involves its conversion to an enolate ion, which then participates in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .

Comparison with Similar Compounds

Ethyl 2-ethoxy-3-oxobutanoate is similar to other compounds such as ethyl acetoacetate and ethyl 2-oxobutanoate. it is unique in its ability to undergo specific reactions due to the presence of the ethoxy group. This makes it a valuable compound in organic synthesis and industrial applications .

List of Similar Compounds

Properties

CAS No.

88969-18-0

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2-ethoxy-3-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h7H,4-5H2,1-3H3

InChI Key

OOYLCOLRZGEUTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C)C(=O)OCC

Origin of Product

United States

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